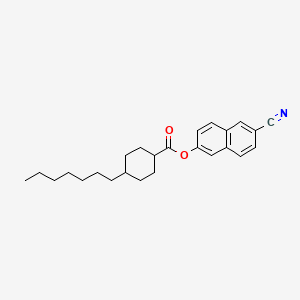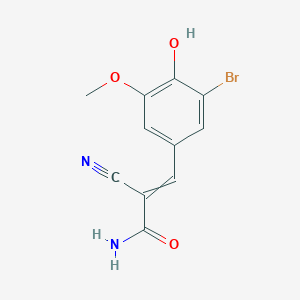
6-Cyano-2-naphthyl 4-heptylcyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyano-2-naphthyl 4-heptylcyclohexanecarboxylate is a chemical compound with the molecular formula C25H31NO2 and a molecular weight of 377.53 g/mol . It is known for its unique structural properties, which include a cyano group attached to a naphthalene ring and a heptyl group attached to a cyclohexane ring. This compound is used in various scientific research applications due to its distinct chemical characteristics.
Méthodes De Préparation
The synthesis of 6-Cyano-2-naphthyl 4-heptylcyclohexanecarboxylate involves several steps. One common synthetic route includes the esterification of 6-cyano-2-naphthol with 4-heptylcyclohexanecarboxylic acid under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the ester bond. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
6-Cyano-2-naphthyl 4-heptylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Applications De Recherche Scientifique
6-Cyano-2-naphthyl 4-heptylcyclohexanecarboxylate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Mécanisme D'action
The mechanism of action of 6-Cyano-2-naphthyl 4-heptylcyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the naphthalene ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
6-Cyano-2-naphthyl 4-heptylcyclohexanecarboxylate can be compared with other similar compounds, such as:
6-Cyano-2-naphthol: This compound shares the cyano-naphthalene structure but lacks the heptylcyclohexane moiety, resulting in different chemical and biological properties.
4-Heptylcyclohexanecarboxylic acid: This compound contains the heptylcyclohexane structure but lacks the cyano-naphthalene moiety, leading to distinct reactivity and applications.
Propriétés
IUPAC Name |
(6-cyanonaphthalen-2-yl) 4-heptylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO2/c1-2-3-4-5-6-7-19-8-11-21(12-9-19)25(27)28-24-15-14-22-16-20(18-26)10-13-23(22)17-24/h10,13-17,19,21H,2-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGKNDCVGRQQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[Pentyl(propyl)amino]propanoic acid;hydrochloride](/img/structure/B2728087.png)


![N-(2,4-dimethoxyphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2728091.png)
![2,4-difluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B2728093.png)


![1-ethyl-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2728101.png)


![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2728105.png)


![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide](/img/structure/B2728110.png)
